KI-catalyzed arylation of benzothiazoles from the coupling of aryl aldehydes with benzothiazoles in neat water†
Organic & Biomolecular Chemistry Pub Date: 2014-01-06 DOI: 10.1039/C3OB42318B
Abstract
A KI-catalyzed oxidative coupling of benzothiazoles with aryl aldehydes has been developed using TBHP as an oxidant in neat water under metal free conditions. Various 2-aryl benzothiazoles were prepared in 36–79% yields for 28 examples. The mechanistic studies suggested that this transformation proceeded via a radical process.
Recommended Literature
- [1] Elusive 2-aminofuran Diels–Alder substrates for a straightforward synthesis of polysubstituted anilines†
- [2] Fe(iii)-mediated isomerization of α,α-diarylallylic alcohols to ketones via radical 1,2-aryl migration†
- [3] Evolution in surface coverage of CH3NH3PbI3−XClXvia heat assisted solvent vapour treatment and their effects on photovoltaic performance of devices
- [4] Establishing the accuracy of position-specific carbon isotope analysis of propane by GC-pyrolysis-GC-IRMS
- [5] Fast synthesis of copper nanoclusters through the use of hydrogen peroxide additive and their application for the fluorescence detection of Hg2+ in water samples†
- [6] Fast-Track to Research Data Management in Experimental Material Science-Setting the Ground for Research Group Level Materials Digitalization.
- [7] Emerging investigator series: bacteriophages as nano engineering tools for quality monitoring and pathogen detection in water and wastewater
- [8] Excellent mechanical performance and enhanced dielectric properties of OBC/SiO2 elastomeric nanocomposites: effect of dispersion of the SiO2 nanoparticles†
- [9] Emerging 2D hybrid nanomaterials: towards enhanced sensitive and selective conductometric gas sensors at room temperature
- [10] Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers†
Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 89640-58-4